molecular formula C7H5IN2 B14253750 (4-Iodophenyl)cyanamide CAS No. 352020-08-7

(4-Iodophenyl)cyanamide

Cat. No.: B14253750
CAS No.: 352020-08-7
M. Wt: 244.03 g/mol
InChI Key: HPULLYOFQKQAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodophenyl)cyanamide is an organic compound with the molecular formula C7H5IN2 It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)cyanamide typically involves the reaction of 4-iodoaniline with cyanogen bromide. The reaction is carried out in a solvent mixture of diethyl ether and tetrahydrofuran at low temperatures (around 0°C) to ensure the stability of the reactants and the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and controlled environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: (4-Iodophenyl)cyanamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The cyanamide group can be oxidized or reduced under specific conditions to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include substituted phenyl cyanamides, amines, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

(4-Iodophenyl)cyanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Iodophenyl)cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

  • (4-Bromophenyl)cyanamide
  • (4-Chlorophenyl)cyanamide
  • (4-Fluorophenyl)cyanamide

Comparison: (4-Iodophenyl)cyanamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs.

Properties

CAS No.

352020-08-7

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

(4-iodophenyl)cyanamide

InChI

InChI=1S/C7H5IN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H

InChI Key

HPULLYOFQKQAQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC#N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.